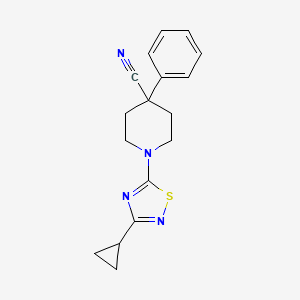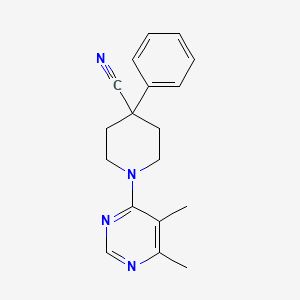
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique combination of cyclopropyl, thiadiazole, phenyl, and piperidine groups
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the cyclopropyl group. The phenylpiperidine moiety is then synthesized and coupled with the thiadiazole intermediate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into smaller fragments
Scientific Research Applications
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile can be compared with similar compounds such as:
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine: This compound shares the thiadiazole and cyclopropyl groups but differs in the piperazine moiety.
1-cyclopentyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine: Similar in structure but with a cyclopentyl group instead of a phenyl group.
2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid: Contains the thiadiazole and cyclopropyl groups but differs in the pyrrolidine and acetic acid moieties
Properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C17H18N4S/c18-12-17(14-4-2-1-3-5-14)8-10-21(11-9-17)16-19-15(20-22-16)13-6-7-13/h1-5,13H,6-11H2 |
InChI Key |
SEDAVIZDGGMLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247553.png)
![N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B12247555.png)
![2-phenyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B12247557.png)
![3-(3-Fluorophenyl)-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12247565.png)



![6-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12247593.png)
![2-Cyclopropyl-4-ethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247606.png)
![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B12247614.png)
![6-ethyl-5-fluoro-N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B12247620.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12247625.png)
![2-(5-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)pyridine](/img/structure/B12247647.png)
![2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B12247655.png)
